molecular formula C10H13NO2 B1626304 benzyl N-ethylcarbamate CAS No. 65935-09-3

benzyl N-ethylcarbamate

Cat. No.: B1626304
CAS No.: 65935-09-3
M. Wt: 179.22 g/mol
InChI Key: AHPJFFOLNINEFK-UHFFFAOYSA-N
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Description

Benzyl N-ethylcarbamate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Kinetics and Mechanisms in Chemical Reactions

The study of benzyl N-ethylcarbamate in chemical reactions provides valuable insights into kinetics and mechanisms. For instance, the elimination kinetics of ethyl N-benzyl-N-cyclopropylcarbamate, a related compound, were explored, revealing a homogeneous, unimolecular process obeying a first-order rate law, with products including ethylene and carbon monoxide (Luiggi et al., 2002). Similarly, the aminolysis of aryl N-ethyl thionocarbamates showed rate variations based on cooperative effects of atom pairs, providing insights into reaction mechanisms (Oh et al., 2005).

Synthesis and Characterization in Nanotechnology

In nanotechnology, this compound derivatives find applications in the synthesis and characterization of complex compounds. For example, a compound with this compound was used in the synthesis of Europium complex nanowires, showcasing its potential in creating novel nanostructures (Li et al., 2002).

Catalysis and Organic Synthesis

In the field of organic synthesis, this compound derivatives are used as catalysts and intermediates. For instance, a chiral N-mesyloxycarbamate was used for rhodium-catalyzed stereoselective C-H amination reactions, yielding benzylic and propargylic amines (Lebel et al., 2012). This highlights the role of such compounds in facilitating complex chemical transformations.

Pharmaceutical Applications

In pharmaceutical research, this compound derivatives are investigated for their potential in drug delivery systems. For example, the study of poly(ethylene glycol) prodrugs of amine-containing compounds employed this compound derivatives to enhance drug solubility and bioavailability (Greenwald et al., 1999).

Future Directions

For more detailed information, refer to the Enamine product page .

Properties

IUPAC Name

benzyl N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-11-10(12)13-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPJFFOLNINEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70495661
Record name Benzyl ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65935-09-3
Record name Benzyl ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethylamine (1.3 mL, 20.0 mmol) and diisopropylethylamine (7 mL, 40.0 mmol) were combined in CH2Cl2 (200 mL) and cooled to 0° C. Benzyl chloroformate (2.86 mL, 20.0 mmol) was added dropwise, and the reaction was stirred at 0° C. for 30 minutes. Once no starting material was seen by analytical tlc, the mixture was warmed to room temperature and washed with H2O, 0.1N aqueous HCl, and H2O, and then dried and concentrated to give the title compound.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
2.86 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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